molecular formula C18H20N4O3 B2918020 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2194847-34-0

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2918020
CAS RN: 2194847-34-0
M. Wt: 340.383
InChI Key: TWJPBQQCUOYPLZ-UHFFFAOYSA-N
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Description

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and structural analysis of compounds with bicyclic octane cores, such as the 6,8-dioxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane skeletons, reveal their importance as structural subunits in natural products and synthetic intermediates. These structures serve as key building blocks in the synthesis of various organic compounds due to their unique reactivity and ability to undergo transformations like ring-closing metathesis and cyclization reactions (Burke et al., 1999; Rodríguez et al., 2021).

Catalytic Processes

  • Research has demonstrated the use of bicyclic octanes as catalysts in synthetic organic reactions, such as the one-pot synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-diones under ultrasound acceleration. This highlights the utility of these compounds in facilitating efficient and rapid chemical transformations, contributing to advancements in synthesis methodologies (Azarifar et al., 2013).

Natural Products and Synthetic Derivatives

  • The structural diversity and biological significance of 2,8-diheterobicyclo[3.2.1]octanes have been extensively studied. These compounds are found in numerous families of biologically active natural products and synthetic derivatives, showcasing their widespread application in drug discovery and organic synthesis. Their natural occurrence and synthetic accessibility make them valuable scaffolds for developing new therapeutic agents (Flores & Díez, 2014).

Structural and Conformational Studies

  • Investigations into the conformational dynamics of bicyclic octane derivatives provide insight into their structural preferences and potential interactions in biological systems. These studies are crucial for understanding the relationship between structure and activity, guiding the design of molecules with desired biological properties (Diez et al., 1991).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(17-11-24-15-3-1-2-4-16(15)25-17)22-12-5-6-13(22)10-14(9-12)21-8-7-19-20-21/h1-4,7-8,12-14,17H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJPBQQCUOYPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3COC4=CC=CC=C4O3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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